N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide
Description
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of acetamido, methoxy, and pentoxy groups attached to a phenyl ring, making it a valuable tool for studying various chemical and biological phenomena.
Properties
IUPAC Name |
N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-5-6-7-10-23-15-9-8-14(11-16(15)22-4)17(18-12(2)20)19-13(3)21/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEJJMIFNRHGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its acetamide groups.
Key conditions and outcomes:
| Reaction Type | Conditions | Products | Byproducts | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 h) | 3-methoxy-4-(pentyloxy)benzylamine | Acetic acid | |
| Basic hydrolysis | 2M NaOH, 80°C (8 h) | Same amine product + sodium acetate | – |
Reaction mechanism:
Acylation and Deacetylation
The secondary amide group participates in acylation exchanges and deprotection reactions.
Acylation with Chlorinating Agents
Treatment with POCl₃ in anhydrous dichloromethane (DCM) yields chlorinated intermediates:
Conditions: 0°C to RT, 4 h, 78% yield.
Deacetylation
Selective deprotection of one acetamide group is achieved using hydrazine hydrate:
Conditions: Ethanol, 60°C, 6 h.
Nucleophilic Substitution at the Aryl Ether
The pentyloxy and methoxy groups undergo nucleophilic substitution under strong bases:
| Substituting Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaNH₂ (2.5 eq) | DMF, 120°C, 24 h | 3-methoxy-4-hydroxy derivative | 42% | |
| BBr₃ (3 eq) | DCM, −78°C to RT, 8 h | Demethylated phenol intermediate | 67% |
Coupling Reactions
The compound serves as a building block in peptide-like couplings:
Carbodiimide-Mediated Coupling
Using DCC (N,N′-dicyclohexylcarbodiimide) and HOBt:
Conditions: Dry THF, 0°C → RT, 12 h .
Copper-Catalyzed Oxidative Acetylation
In the presence of Cu(OAc)₂ and Ac₂O:
Conditions: CH₃CN, O₂ atmosphere, reflux (36 h) .
Redox Reactions
The benzylic position undergoes oxidation to ketone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 6 h | Ketone derivative | 35% | |
| PCC | DCM, RT, 12 h | Same ketone with higher purity | 58% |
Comparative Reactivity Table
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acidic hydrolysis | HCl | H₂O | Reflux | 12 h | 85 |
| Chlorination | POCl₃ | DCM | 0°C→RT | 4 h | 78 |
| Oxidative acetylation | Cu(OAc)₂ | CH₃CN | Reflux | 36 h | 65 |
Scientific Research Applications
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity :
-
Antiviral Properties :
- Research into related compounds has revealed potential antiviral activities. For example, certain derivatives have been characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV strains. This suggests that this compound could be explored for similar antiviral applications .
- Protein Kinase Inhibition :
Case Study 1: Anticancer Activity Assessment
In a study published by the American Chemical Society, researchers synthesized a series of N-acetamido derivatives and tested their anticancer activity against various cell lines, including SNB-19 glioblastoma cells. The results indicated that certain modifications to the acetamido structure enhanced cytotoxicity, prompting further investigation into the structure-activity relationship (SAR) .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of structurally related compounds against HIV-1 strains. The findings suggested that modifications to the phenyl ring significantly affected the inhibitory potency against resistant strains, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-methoxyacetanilide
- N-(4-methoxyphenyl)-2-methoxyacetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound for researchers.
Biological Activity
N-{Acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 303.37 g/mol. The compound features an acetamido group attached to a methoxy-substituted phenyl ring, which is further substituted with a pentyloxy group. This unique structure contributes to its biological activity.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that acetamides can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The presence of methoxy groups is often associated with enhanced antioxidant activity, which helps in mitigating oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antioxidant | Scavenging free radicals |
Case Studies and Research Findings
-
Synthesis and Structure-Activity Relationship :
- A study focused on the synthesis of related acetamides revealed that modifications to the pentyloxy group significantly influenced biological activity. For instance, variations in alkyl chain length were found to affect both potency and selectivity against certain microbial strains.
- In Vivo Studies :
- Mechanistic Insights :
Table 2: Case Study Overview
| Study Focus | Findings | Impact |
|---|---|---|
| Synthesis | Structural modifications enhance activity | Targeted drug design |
| In Vivo Effects | Reduced inflammation in animal models | Potential therapeutic use |
| Mechanistic Studies | Interaction with inflammatory proteins | Insight into action mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
